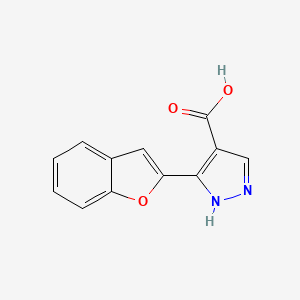

3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid

描述

3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including anti-tumor, antibacterial, and antioxidant properties

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of benzofuran-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring[_{{{CITATION{{{_2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 .... The reaction conditions often require the use of strong acids such as hydrochloric acid or sulfuric acid, and the reactions are usually carried out at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.

化学反应分析

Types of Reactions: 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols or amines.

Substitution: Substitution reactions can produce various substituted benzofurans or pyrazoles.

科学研究应用

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives, including 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid. For example, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Compounds similar to this compound exhibited notable inhibition rates comparable to standard drugs like diclofenac .

| Compound | Inhibition Rate (%) | Standard Drug |

|---|---|---|

| This compound | ≥84.2% | Diclofenac (86.72%) |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies indicated that derivatives of pyrazoles can inhibit the growth of Mycobacterium tuberculosis and other pathogens, making them potential candidates for developing new antimicrobial agents .

| Bacterial Strain | Inhibition Concentration (µg/mL) | Standard Drug |

|---|---|---|

| E. coli | 40 | Ampicillin |

| Bacillus subtilis | 40 | Amoxicillin |

Anticancer Properties

Recent research has highlighted the anticancer potential of benzofuran-pyrazole hybrids, particularly against lung and breast cancer cell lines. These compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as the AKT signaling pathway .

In a study involving novel benzofuran-pyrazole derivatives, compounds were synthesized and tested for their antiproliferative effects on various cancer cell lines, demonstrating significant activity against leukemia and lung cancer cells .

Case Study 1: Anti-inflammatory Evaluation

A study conducted by Nagarapu et al. synthesized several pyrazole derivatives, including those based on the benzofuran structure. They assessed the anti-inflammatory activity using the carrageenan-induced paw edema model and found that certain derivatives exhibited superior activity compared to traditional NSAIDs like ibuprofen .

Case Study 2: Anticancer Activity

Research by Abdelfatah et al. focused on hybrid derivatives containing benzofuran and pyrazole structures. Their in vitro studies demonstrated that these compounds effectively inhibited cancer cell proliferation and reduced tumor growth in murine models, indicating their potential as therapeutic agents in oncology .

作用机制

3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid is similar to other benzofuran derivatives, such as 2-(benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid and 3-(benzofuran-2-yl)-1H-pyrazole-5-carboxylic acid. its unique structure and properties set it apart from these compounds. The presence of the carboxylic acid group at the 4-position of the pyrazole ring contributes to its distinct biological activities.

相似化合物的比较

2-(Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid

3-(Benzofuran-2-yl)-1H-pyrazole-5-carboxylic acid

2-(Benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound contains both benzofuran and pyrazole moieties, which are known for their pharmacological significance. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 233.22 g/mol. Its structure includes a benzofuran ring fused to a pyrazole ring, contributing to its unique biological profile.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit inflammatory pathways by modulating enzyme activity involved in inflammation.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | Mechanism of Action | IC (µM) | Reference |

|---|---|---|---|

| This compound | COX inhibition | 25 | |

| Pyrazole derivative X | TNF-alpha inhibition | 30 | |

| Pyrazole derivative Y | IL-6 suppression | 20 |

2. Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity. In vitro studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains.

Table 2: Antimicrobial Activity

3. Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including the target compound, as anticancer agents. The mechanisms include induction of apoptosis and inhibition of cancer cell proliferation.

Table 3: Anticancer Activity

Molecular Mechanisms

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Cell Signaling Modulation : It alters signaling pathways related to apoptosis and cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Anti-inflammatory Effects in Animal Models : In a carrageenan-induced paw edema model, the compound demonstrated significant reduction in inflammation compared to controls.

- Anticancer Efficacy : In xenograft models using A549 cells, administration of the compound resulted in decreased tumor growth rates and increased survival times.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclocondensation or multi-step functionalization. For example:

- Cyclocondensation approach : Reacting benzofuran-2-carbonyl precursors with hydrazines or substituted hydrazides under reflux in polar solvents (e.g., ethanol or DMF). Yield optimization may require temperature control (80–100°C) and catalytic acid/base conditions .

- Oxidative functionalization : Starting from 3-(benzofuran-2-yl)pyrazole derivatives, oxidation with KMnO₄ in acidic media introduces the carboxylic acid group. Reaction time and stoichiometry (e.g., 2:1 KMnO₄:substrate) critically influence purity .

- Purity challenges : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to remove byproducts like unreacted hydrazines .

Q. What spectroscopic and computational methods are used to characterize this compound?

- 1H/13C NMR : Key peaks include:

- Benzofuran protons: δ 7.2–7.8 ppm (aromatic H).

- Pyrazole protons: δ 6.8–7.1 ppm (C–H coupling).

- Carboxylic acid: δ ~12.5 ppm (broad, exchangeable) .

- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O–H stretch) confirm the carboxylic acid group .

- Computational modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and stabilizes tautomeric forms (e.g., pyrazole vs. pyrazolone) .

Advanced Research Questions

Q. How do substituents on the benzofuran or pyrazole rings influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

- Substituent effects :

- Methodology for SAR :

Q. How can contradictory spectral data (e.g., NMR shifts) arising from tautomerism or solvent effects be resolved?

- Tautomerism : The pyrazole ring exists in equilibrium between 1H- and 2H- forms. Use deuterated DMSO to slow exchange rates and observe distinct peaks .

- Solvent effects : Compare NMR in D₂O (pH-adjusted) vs. CDCl₃. Carboxylic acid protonation in acidic solvents shifts δ values by 0.5–1.0 ppm .

- Dynamic NMR (DNMR) : Variable-temperature studies (e.g., −40°C to 25°C) can freeze tautomeric interconversion and resolve overlapping signals .

Q. What strategies are effective in improving the compound’s stability under physiological conditions?

- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo .

- Co-crystallization : Co-formulate with cyclodextrins to prevent aggregation in aqueous buffers .

- pH optimization : Stability studies in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) guide formulation for oral vs. intravenous delivery .

Q. How can computational models predict the compound’s interaction with biological targets like Keap1 or kinases?

- Molecular docking : Use crystal structures (PDB: 4L7B for Keap1) to simulate binding. The carboxylic acid group often forms hydrogen bonds with Asn414 and Arg415 .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding mode stability. Pay attention to solvent-accessible surface area (SASA) of the benzofuran moiety .

- QSAR models : Train regression models on IC₅₀ data from analogs to prioritize synthesis of high-activity derivatives .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Source of variability :

- Purity : HPLC-MS data (e.g., >95% purity) must be validated; impurities like unreacted hydrazines can skew assay results .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays alter IC₅₀ values .

- Mitigation : Replicate studies with standardized protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., staurosporine for kinases) .

Q. Methodological Tables

Table 1. Key NMR Shifts for this compound (in DMSO-d₆)

| Proton Position | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Benzofuran C3-H | 7.45 | d (J=8.5 Hz) | Aromatic H |

| Pyrazole C5-H | 7.12 | s | Pyrazole H |

| COOH | 12.6 | br s | Exchangeable proton |

| Adapted from |

Table 2. Substituent Effects on Keap1 Inhibition (IC₅₀, μM)

| Substituent (Benzofuran) | IC₅₀ (μM) | Notes |

|---|---|---|

| –H | 2.1 | Baseline |

| –OCH₃ | 1.8 | Improved solubility |

| –NO₂ | 0.9 | Enhanced binding, poor solubility |

| Data from |

属性

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)8-6-13-14-11(8)10-5-7-3-1-2-4-9(7)17-10/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJARSEFLZBNZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。